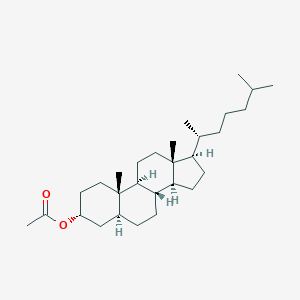

5-alpha-Cholestan-3-alpha-OL acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-alpha-Cholestan-3-alpha-OL acetate: is a derivative of cholesterol, specifically a sterol acetate. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and ethanol. This compound is significant in various biochemical and industrial applications due to its structural similarity to cholesterol and other sterols.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholestan-3-alpha-OL acetate typically involves the acetylation of 5-alpha-Cholestan-3-alpha-OL. The process begins with the extraction of 5-alpha-Cholestan-3-alpha-OL from natural sources or its synthesis from cholesterol. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-alpha-Cholestan-3-alpha-OL acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.

Major Products:

Oxidation: Oxidized sterol derivatives.

Reduction: Alcohol or hydrocarbon derivatives.

Substitution: Substituted sterol acetates.

Aplicaciones Científicas De Investigación

Chemistry: 5-alpha-Cholestan-3-alpha-OL acetate is used as a standard in lipid analysis and chromatography. It serves as a reference compound for the identification and quantification of sterols in various samples.

Biology: In biological research, this compound is used to study the metabolism and function of sterols in living organisms. It is also used in the investigation of sterol-related diseases and disorders.

Medicine: The compound is used in the development of pharmaceuticals targeting cholesterol metabolism and related pathways. It serves as a model compound for studying the effects of sterol derivatives on human health.

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. Its structural properties make it a valuable ingredient in formulations aimed at improving skin health and appearance.

Mecanismo De Acción

The mechanism of action of 5-alpha-Cholestan-3-alpha-OL acetate involves its interaction with cellular membranes and enzymes involved in sterol metabolism. The compound can modulate the activity of enzymes such as hydroxymethylglutaryl-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By influencing these pathways, this compound can affect cholesterol levels and related metabolic processes.

Comparación Con Compuestos Similares

Cholesterol: The parent compound from which 5-alpha-Cholestan-3-alpha-OL acetate is derived.

5-alpha-Cholestan-3-beta-OL: A stereoisomer with similar structural properties but different biological activities.

5-beta-Cholestan-3-alpha-OL: Another stereoisomer with distinct chemical and biological characteristics.

Uniqueness: this compound is unique due to its specific acetylation at the 3-alpha position, which imparts distinct chemical properties and biological activities. This modification enhances its solubility in organic solvents and its stability, making it a valuable compound for various applications in research and industry.

Actividad Biológica

5-alpha-Cholestan-3-alpha-OL acetate is a steroid compound derived from cholesterol, notable for its biological activity and potential applications in various fields, including medicine and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the acetylation of 5-alpha-Cholestan-3-alpha-OL, typically utilizing acetic anhydride in the presence of catalysts such as pyridine or sulfuric acid. This process enhances the compound's stability and solubility, making it suitable for various applications in lipid analysis and biological studies.

The biological activity of this compound is largely attributed to its interaction with cellular membranes and enzymes involved in sterol metabolism. It modulates the activity of crucial enzymes like hydroxymethylglutaryl-CoA reductase, which plays a pivotal role in cholesterol biosynthesis. By influencing these metabolic pathways, this compound can affect cholesterol levels and related physiological processes.

1. Cholesterol Metabolism

Research indicates that this compound can influence cholesterol metabolism. It serves as a model compound for studying sterol derivatives' effects on human health, particularly in relation to cholesterol-related diseases .

3. Steroid Enzyme Inhibition

The compound has been studied for its potential inhibitory effects on enzymes like 5-alpha-reductase, which is involved in converting testosterone to dihydrotestosterone (DHT). Inhibitors of this enzyme are significant in treating conditions like benign prostatic hyperplasia (BPH) and prostate cancer .

Case Studies and Experimental Evidence

- In Vitro Studies : In studies involving prostate cancer cell lines (LNCaP, DU-145), related compounds exhibited dose-dependent suppression of cell proliferation and induced apoptosis. These findings suggest that derivatives of cholestane may similarly impact cancer cell viability and should be further explored for their therapeutic applications .

- In Vivo Studies : Animal models treated with cholestane derivatives showed significant tumor growth suppression, indicating potential for development as anti-cancer agents. For instance, oral administration of cholestane derivatives led to reduced tumor sizes in xenograft models .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Modulates cholesterol metabolism | Inhibits HMG-CoA reductase |

| Cholestane-3β, 5α, 6β-triol | Anti-cancer properties | Induces apoptosis in cancer cells |

| Cholesterol | Precursor for steroid hormones | Essential for membrane structure |

| 5-beta-Cholestan-3-alpha-OL | Different stereoisomer with distinct activities | Varies based on structural modifications |

Propiedades

IUPAC Name |

[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLIUSDPFOUISN-GQRDYSQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.